molecular formula C20H19N5O4S B11198978 Ethyl 4-{[(5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazol-4-yl)carbonyl]amino}benzoate

Ethyl 4-{[(5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazol-4-yl)carbonyl]amino}benzoate

Cat. No.: B11198978
M. Wt: 425.5 g/mol
InChI Key: VAXUYBPBKMQOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of ETHYL 4-(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylphenyl isocyanate with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the thiadiazole ring. The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

ETHYL 4-(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted thiadiazole derivatives and modified benzoate esters .

Scientific Research Applications

ETHYL 4-(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of key biological pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. The exact molecular targets and pathways involved vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

ETHYL 4-(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 4-(5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-AMIDO)BENZOATE lies in its combination of a thiadiazole ring with a benzoate ester and carbamoyl group, providing a versatile scaffold for various chemical and biological applications.

Properties

Molecular Formula

C20H19N5O4S

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 4-[[5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H19N5O4S/c1-3-29-19(27)13-6-10-14(11-7-13)21-17(26)16-18(30-25-24-16)23-20(28)22-15-8-4-12(2)5-9-15/h4-11H,3H2,1-2H3,(H,21,26)(H2,22,23,28)

InChI Key

VAXUYBPBKMQOAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SN=N2)NC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.